(2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
The compound (2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic molecule featuring a benzo[d]thiazole ring, a phenylsulfonyl group, and an azabicyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized via the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced through an alkylation reaction using ethyl halides in the presence of a base.
Synthesis of the Azabicyclooctane Core: The azabicyclooctane structure is formed via a Diels-Alder reaction followed by a series of reduction and cyclization steps.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride and a base.
Final Coupling: The final step involves coupling the benzo[d]thiazole derivative with the azabicyclooctane derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Medically, the compound has potential as a lead compound in drug discovery, particularly for targeting neurological disorders or cancer due to its ability to interact with specific biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole ring can interact with protein active sites, while the phenylsulfonyl group can form hydrogen bonds or electrostatic interactions. The azabicyclooctane structure provides rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Phenylsulfonyl Derivatives: Compounds such as phenylsulfonyl chloride and phenylsulfonyl hydrazide.
Azabicyclooctane Derivatives: Compounds like tropane and cocaine analogs.
Uniqueness
The uniqueness of (2-ethylbenzo[d]thiazol-6-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone lies in its combination of these three distinct structural motifs, which confer unique chemical and biological properties not found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2-ethyl-1,3-benzothiazol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S2/c1-2-22-24-20-11-8-15(12-21(20)29-22)23(26)25-16-9-10-17(25)14-19(13-16)30(27,28)18-6-4-3-5-7-18/h3-8,11-12,16-17,19H,2,9-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTHMRKAKCXQDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3C4CCC3CC(C4)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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